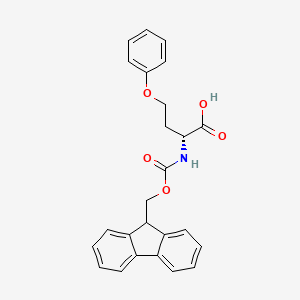
(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid” is a chemical compound with the CAS Number: 2248197-89-7 . It has a molecular weight of 327.34 . The IUPAC name for this compound is ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oxy)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17NO5/c1-11(17(20)21)24-19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1 .Applications De Recherche Scientifique
Synthesis of Fluorene Derivatives for Solid Phase Synthesis
Synthesis and Application in Peptide Chemistry : This compound is used in the synthesis of novel linkers for solid-phase peptide synthesis, offering higher acid stability and enabling the high-yield and purity release of peptides after TFA treatment (Bleicher, Lutz, & Wuethrich, 2000).
Development of Fluorescence Probes
Designing Reactive Oxygen Species Sensors : It contributes to the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS), enabling the differentiation and specific detection of various ROS types in biological systems (Setsukinai et al., 2003).
Advanced Polymer Synthesis
Hyperbranched Polymer Development : The compound has been used in the synthesis of hyperbranched polymers, showcasing unique properties such as a 100% degree of branching for applications in materials science (Sinananwanich & Ueda, 2008).
Sensing and Detection Technologies
Chemosensors for Metal Ions : It is integral in creating fluorescent chemosensors with high selectivity and sensitivity for detecting metal ions such as Cr3+ and Al3+, illustrating its potential in environmental monitoring and bioimaging applications (Tajbakhsh et al., 2018).
Biomedical Research
Fluorescence Imaging : Derivatives of this compound have been developed for bioimaging, demonstrating specific targeting and imaging capabilities in biological research, particularly in studying integrin receptors in cancer cells (Morales et al., 2010).
Environmental Science
Biodegradation of Pollutants : Research on the degradation of fluorene, a polycyclic aromatic hydrocarbon, by marine-derived fungi showcases the environmental applications of fluorene derivatives in pollution remediation (Bankole et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
N-Fmoc-O-phenyl-D-homoserine, also known as (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary target is the amine group of other molecules, which it protects during the synthesis process .
Mode of Action
The compound works by reacting with the amine group of another molecule to form a carbamate . This reaction is facilitated by the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) present in the compound . The resulting carbamate is stable and protects the amine group from unwanted reactions during the synthesis process .
Result of Action
The primary result of N-Fmoc-O-phenyl-D-homoserine’s action is the protection of the amine group in the molecule it reacts with . This protection allows for more controlled reactions during the synthesis process and prevents unwanted side reactions .
Action Environment
The efficacy and stability of N-Fmoc-O-phenyl-D-homoserine depend on the specific conditions of the synthesis process it is used in. Factors such as temperature, pH, and the presence of other reactants can all influence the compound’s action. For example, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-Fmoc-O-phenyl-D-homoserine are largely attributed to the aromaticity of the Fmoc group, which improves the association of peptide building blocks
Cellular Effects
N-Fmoc-O-phenyl-D-homoserine has been shown to influence cell function in various ways. For instance, it has been used in 3D culture of various cells, including mesenchymal stem cells, normal endothelial cells, and tumor cell lines
Molecular Mechanism
The molecular mechanism of action of N-Fmoc-O-phenyl-D-homoserine is complex and multifaceted. It is known that the compound exerts its effects at the molecular level through various interactions with biomolecules. For example, the β-sheet structure of the compound is principally interlocked by π–π stacking of the Fmoc groups
Temporal Effects in Laboratory Settings
In laboratory settings, N-Fmoc-O-phenyl-D-homoserine exhibits changes in its effects over time. The compound is known to form a thermo-sensitive and shear-thinning hydrogel upon self-assembly in physiological conditions
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)23(14-15-30-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBFNQOGULCOD-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2797615.png)
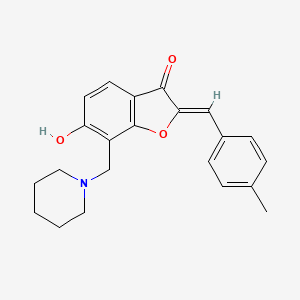
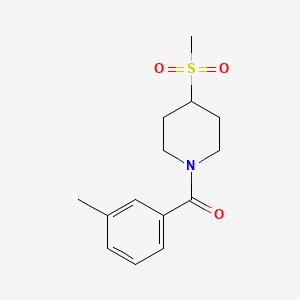

![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)
![2-[(4-fluorophenoxy)methyl]-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2797626.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2797629.png)
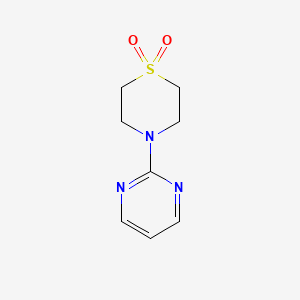
![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol](/img/structure/B2797633.png)
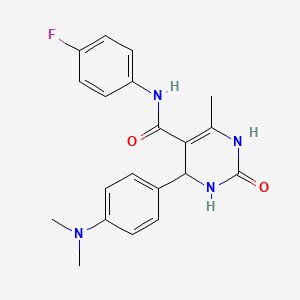

![N-butyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2797637.png)
